molecular formula C12H17ClN2O2S B13290230 4-Benzyl-3-methylpiperazine-1-sulfonyl chloride

4-Benzyl-3-methylpiperazine-1-sulfonyl chloride

Cat. No.: B13290230
M. Wt: 288.79 g/mol
InChI Key: WVPLLDMOWKVFSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-3-methylpiperazine-1-sulfonyl chloride typically involves the reaction of 4-benzyl-3-methylpiperazine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . The general reaction scheme is as follows:

4-Benzyl-3-methylpiperazine+Chlorosulfonic acid4-Benzyl-3-methylpiperazine-1-sulfonyl chloride\text{4-Benzyl-3-methylpiperazine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 4-Benzyl-3-methylpiperazine+Chlorosulfonic acid→4-Benzyl-3-methylpiperazine-1-sulfonyl chloride

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-3-methylpiperazine-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C12H17ClN2O2S

Molecular Weight

288.79 g/mol

IUPAC Name

4-benzyl-3-methylpiperazine-1-sulfonyl chloride

InChI

InChI=1S/C12H17ClN2O2S/c1-11-9-15(18(13,16)17)8-7-14(11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

WVPLLDMOWKVFSF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

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